![molecular formula C16H26BrNOS B14586130 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol CAS No. 61151-33-5](/img/structure/B14586130.png)
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol is an organic compound with a complex structure that includes bromine, sulfur, and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves multiple steps, starting from simpler aromatic compounds. The synthetic route typically includes:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Alkylation: Introduction of the butylsulfanyl group through a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and aluminum chloride (AlCl3).
Aminomethylation: Introduction of the diethylamino group using diethylamine (C4H11N) and formaldehyde (CH2O) under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) and hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol can be compared with similar compounds such as:
4-Bromo-2-methylphenol: Lacks the butylsulfanyl and diethylamino groups, making it less complex and potentially less versatile in its applications.
4-Bromo-2-[(methylsulfanyl)methyl]phenol: Similar but with a methylsulfanyl group instead of a butylsulfanyl group, which may affect its reactivity and applications.
4-Bromo-2-[(butylsulfanyl)methyl]phenol: Lacks the diethylamino group, which may reduce its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
61151-33-5 |
|---|---|
Molekularformel |
C16H26BrNOS |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-bromo-2-(butylsulfanylmethyl)-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H26BrNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3 |
InChI-Schlüssel |
XSAXTJDPSBZZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
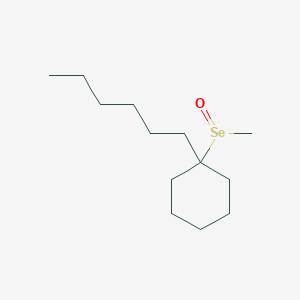
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
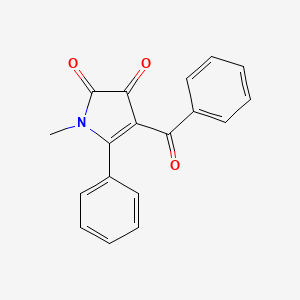
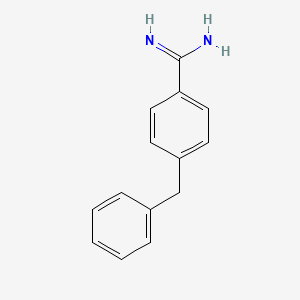
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
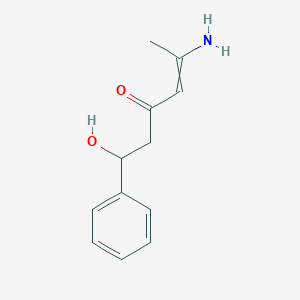
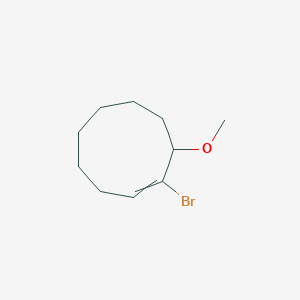
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

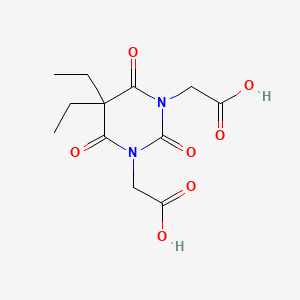
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
